molecular formula C12H14O4 B7995542 Methyl 2-iso-propoxybenzoylformate CAS No. 1443307-27-4

Methyl 2-iso-propoxybenzoylformate

Cat. No.: B7995542
CAS No.: 1443307-27-4
M. Wt: 222.24 g/mol
InChI Key: AGNQBTSXNWOCOA-UHFFFAOYSA-N
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Description

Methyl 2-iso-propoxybenzoylformate is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.23716 g/mol . This compound is known for its unique chemical structure, which includes an iso-propoxy group attached to a benzoylformate moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-iso-propoxybenzoylformate typically involves the esterification of 2-iso-propoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can further optimize the reaction conditions, making the production process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iso-propoxybenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-iso-propoxybenzoylformate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-iso-propoxybenzoylformate involves its interaction with specific molecular targets and pathways. The iso-propoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The benzoylformate moiety can undergo various transformations, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methoxybenzoylformate
  • Methyl 2-ethoxybenzoylformate
  • Methyl 2-butoxybenzoylformate

Uniqueness

Methyl 2-iso-propoxybenzoylformate is unique due to the presence of the iso-propoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications .

Properties

IUPAC Name

methyl 2-oxo-2-(2-propan-2-yloxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(2)16-10-7-5-4-6-9(10)11(13)12(14)15-3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNQBTSXNWOCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301187385
Record name Benzeneacetic acid, 2-(1-methylethoxy)-α-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301187385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443307-27-4
Record name Benzeneacetic acid, 2-(1-methylethoxy)-α-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443307-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 2-(1-methylethoxy)-α-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301187385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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